1,3-Di-tert-butylimidazolium tetrafluoroborate
Overview
Description
Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have garnered significant attention due to their unique properties, including negligible vapor pressure and high thermal stability. These properties make them suitable for various applications, including as solvents in inorganic material synthesis and analytics .
Synthesis Analysis
The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles using 1-n-butylimidazolium tetrafluoroborate demonstrates the ionic liquid's role in enhancing reaction rates due to its inherent Brønsted acidity and high polarity . This ionic liquid serves as an efficient medium for reactions, providing excellent yields under mild conditions.
Molecular Structure Analysis
The molecular structure of 1-butyl-3-methylimidazolium tetrafluoroborate has been studied using various techniques. Small-angle neutron scattering has been employed to investigate the structure of its aqueous solutions, revealing large concentration fluctuations and proximity to phase separation . Additionally, the interaction between the electronegative oxygen atoms of surfactants and the electropositive imidazolium ring has been identified as a key factor in the solubilization process within microemulsions .
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium tetrafluoroborate has been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines, with the catalytic role of the ionic liquid being attributed to "electrophilic activation" through hydrogen bond formation . This highlights the ionic liquid's potential in organo-catalysis and its influence on chemoselectivity.
Physical and Chemical Properties Analysis
The physical properties of 1-butyl-3-methylimidazolium tetrafluoroborate, such as density, refractive index, and heat capacity, have been measured across various temperatures, providing valuable data for applications like absorption heat pumps . The thermal decomposition behavior of this ionic liquid has been thoroughly investigated, revealing its stability up to certain temperatures and the formation of specific decomposition products . Additionally, the (p, ρ, T) properties have been characterized, contributing to the understanding of its equation of state and related thermophysical properties .
Scientific Research Applications
Efficient Synthesis of Tetrazoles
An efficient method for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles using 1,3-Di-tert-butylimidazolium tetrafluoroborate has been developed. This process significantly enhances the reaction rate due to the ionic liquid's inherent Bronsted acidity and high polarity, leading to excellent yields (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).
Ionic Liquid Microemulsions
1,3-Di-tert-butylimidazolium tetrafluoroborate forms microemulsions with Triton X-100 and cyclohexane, creating nano-sized polar domains. This is characterized by phase behavior, conductivity, dynamic light scattering, freeze-fracturing electron microscopy, and UV-vis techniques (Gao et al., 2004).
Room Temperature Ionic Liquid-Based Fuel Cells
This compound serves as an outstanding electrolyte for fuel cells. When used in alkaline fuel cells at room temperature, it achieves a 67% overall cell efficiency (Souza, Padilha, Gonçalves, & Dupont, 2003).
Electrochemical Synthesis of Polymers
It's used as an electrolyte for electropolymerizing poly(3,4-ethylenedioxythiophene) (PEDOT), producing a soluble conducting polymer that is fluorescent and has applications in various organic solvents (Liu, Xue, Hu, Zhang, & Zhu, 2009).
Enhanced Organic Reactions
The compound accelerates nucleophilic substitution reactions of α-tosyloxy ketones with potassium salts of aromatic acids, offering significant rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).
Diffusion Coefficient Determination
It is used as an electrolyte in the electrochemical determination of ferrocene's diffusion coefficient, showing concentration dependence in the chosen solvent (Eisele, Schwarz, Speiser, & Tittel, 2006).
Thermal Decomposition Behavior
The thermal behavior of 1,3-Di-tert-butylimidazolium tetrafluoroborate is key to understanding its reactivity. It shows stability above 350 °C, and its decomposition produces various chemical species (Knorr, Icker, Efimova, & Schmidt, 2020).
Photocatalysis Enhancement
This ionic liquid is used as a designer solvent for synthesizing nonmetal codoped rutile titania nanorods, significantly improving UV and visible light photocatalysis performance (Ramanathan & Bansal, 2015).
Anode Electrolyte Additive
Used as an additive in anode electrolyte for vanadium redox flow batteries, it improves the electrochemical activity and stability of the electrolyte (Yuming, 2011).
Ionic Liquid Nano-Films Tribology
Its use in ionic liquid nano-films on surface-modified silicon wafers affects tribological properties, such as film durability and friction coefficient (Zhu, Yan, Mo, & Bai, 2008).
Safety And Hazards
Future Directions
As an N-heterocyclic carbene (NHC) compound, 1,3-Di-tert-butylimidazolium tetrafluoroborate has potential applications in catalysis . Its use in the preparation of a palladium (II)-NHC complex that can catalyze the Mizoroki-Heck reaction suggests potential future directions in the field of organic synthesis .
properties
IUPAC Name |
1,3-ditert-butylimidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFLHRYFPBGTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)N1C=C[N+](=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584697 | |
Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butylimidazolium tetrafluoroborate | |
CAS RN |
263163-17-3 | |
Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di-tert-butylimidazolium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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